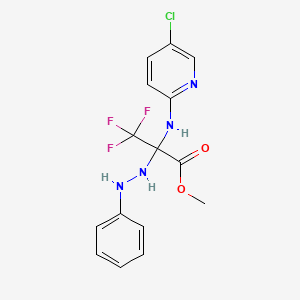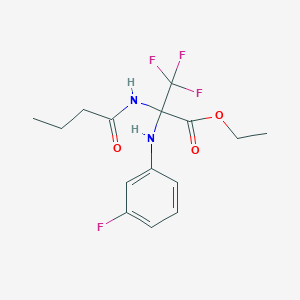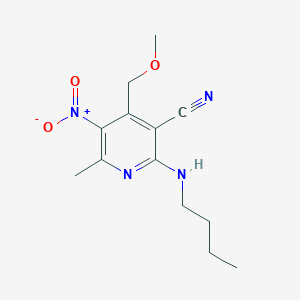![molecular formula C26H26N2O2 B11482629 N-[4-(cyanomethyl)phenyl]-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide](/img/structure/B11482629.png)
N-[4-(cyanomethyl)phenyl]-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(cyanomethyl)phenyl]-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a cyanomethyl group and a phenoxy substituent, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 4-(cyanomethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}aniline to yield the target benzamide.
Substitution Reactions: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where the aniline derivative reacts with a suitable phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The phenoxy and cyanomethyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles under anhydrous conditions.
Major Products
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[4-(cyanomethyl)phenyl]-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide exerts its effects depends on its application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target protein, leading to various biological effects.
Chemical Reactivity: The presence of reactive functional groups, such as the nitrile and phenoxy groups, allows the compound to participate in a wide range of chemical reactions, facilitating its use in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
N-[4-(cyanomethyl)phenyl]benzamide: Lacks the phenoxy substituent, resulting in different chemical and biological properties.
2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide:
Uniqueness
N-[4-(cyanomethyl)phenyl]-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering versatility that similar compounds may lack.
Properties
Molecular Formula |
C26H26N2O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C26H26N2O2/c1-18(2)23-13-8-19(3)16-25(23)30-17-21-6-4-5-7-24(21)26(29)28-22-11-9-20(10-12-22)14-15-27/h4-13,16,18H,14,17H2,1-3H3,(H,28,29) |
InChI Key |
VEMSYPZPKDPLHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methoxybenzyl)amino]-1-(methylsulfanyl)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B11482551.png)
![Cyclohexanecarboxamide, N-[2,2,2-trifluoro-1-[[(tetrahydro-2-furanyl)methyl]amino]-1-(trifluoromethyl)ethyl]-](/img/structure/B11482557.png)
![3-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-amine](/img/structure/B11482559.png)


![ethyl 5-({6-[(Z)-(2-carbamoylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11482578.png)
![2-ethoxy-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}benzamide](/img/structure/B11482581.png)
![8-[(acetyloxy)(1,3-benzodioxol-5-yl)methyl]-4-methyl-2-oxo-2H-benzo[h]chromen-7-yl acetate](/img/structure/B11482586.png)
![N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11482590.png)
![5-(2-Chlorobenzyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B11482600.png)
![1-(4-fluorophenyl)-6-(3-phenylpropyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11482604.png)


![N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-methoxybenzamide](/img/structure/B11482620.png)
